N-(2-cyanoethyl)-N-methylacetamide
Overview
Description
N-(2-cyanoethyl)-N-methylacetamide is a chemical compound that is part of the amide family, characterized by the presence of an amide group. Amides are key functional groups in organic chemistry and are commonly found in various biological molecules and synthetic materials. The structure of N-methylacetamide, a related compound, has been extensively studied, providing insights into the typical bond distances and angles that might be expected in similar amides, including N-(2-cyanoethyl)-N-methylacetamide .
Synthesis Analysis
The synthesis of related cyanoacetamide compounds has been explored through the reaction of amines with ethyl cyanoacetate. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions leads to the formation of cyanoacetamides . Although the abstract provided does not directly discuss the synthesis of N-(2-cyanoethyl)-N-methylacetamide, the methodologies applied for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of N-methylacetamide has been determined using gas electron diffraction, revealing precise bond distances and angles. For example, the bond length between the nitrogen and carbonyl carbon is found to be 1.386±0.004 A, and the angle between the nitrogen, carbonyl carbon, and oxygen is 121.8±0.4° . These measurements provide a detailed understanding of the molecular geometry that could be used to infer aspects of the molecular structure of N-(2-cyanoethyl)-N-methylacetamide.
Chemical Reactions Analysis
Cyanoacetamides, similar to the one , have been shown to undergo various chemical reactions. For example, they can cyclize to form pyrido[1,2-a]pyrimidin-2-ones when treated with an alcoholic solution of HCl. Conversely, these cyclized products can revert to cyanoacetamides upon heating or sublimation in DMSO . These reactions highlight the reactivity of the cyanoacetamide group and suggest potential chemical behaviors of N-(2-cyanoethyl)-N-methylacetamide under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-cyanoethyl)-N-methylacetamide can be partially inferred from studies on N-methylacetamide. The infrared spectrum of N-methylacetamide has been analyzed using density functional theory, revealing the contributions of various fine components, such as protonation and hydration, to the characteristic amide I, II, and III bands . These findings are significant for understanding the IR spectrum and, by extension, the physical and chemical properties of related compounds like N-(2-cyanoethyl)-N-methylacetamide.
Scientific Research Applications
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound 4′-(N-(2-cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine was synthesized using a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile . This new compound could be used to construct functionalized materials .
- Methods : The reaction was carried out under mild conditions, which left the nitrile group unaltered . The compound was characterized using NMR spectroscopy, high resolution mass spectrometry, and infrared spectroscopy .
- Results : The new oligopyridine ligand was successfully prepared and characterized .
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Application in DNA Synthesis
- Field : Biochemistry
- Summary : 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite was used for in situ preparation of deoxyribonucleoside phosphoramidites, which were then used in polymer-supported synthesis of oligodeoxyribonucleotides .
- Methods : Deoxyribonucleoside phosphoramidites were prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst . The solutions were applied directly on an automatic solid-phase DNA synthesizer .
- Results : Oligonucleotides of 16–25 bases were obtained with a DMT-efficiency per cycle of 98.0–99.3% .
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Application in Material Science
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNWBDQUDOFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365798 | |
Record name | N-(2-cyanoethyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-methylacetamide | |
CAS RN |
4271-90-3 | |
Record name | N-(2-cyanoethyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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